2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 536707-38-7
VCID: VC6590750
InChI: InChI=1S/C26H22N4O3S/c1-16-7-9-17(10-8-16)27-22(31)15-34-26-29-23-20-5-3-4-6-21(20)28-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h3-14,28H,15H2,1-2H3,(H,27,31)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Molecular Formula: C26H22N4O3S
Molecular Weight: 470.55

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide

CAS No.: 536707-38-7

Cat. No.: VC6590750

Molecular Formula: C26H22N4O3S

Molecular Weight: 470.55

* For research use only. Not for human or veterinary use.

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide - 536707-38-7

Specification

CAS No. 536707-38-7
Molecular Formula C26H22N4O3S
Molecular Weight 470.55
IUPAC Name 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C26H22N4O3S/c1-16-7-9-17(10-8-16)27-22(31)15-34-26-29-23-20-5-3-4-6-21(20)28-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h3-14,28H,15H2,1-2H3,(H,27,31)
Standard InChI Key TUIITHKVNAVNPB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimido[5,4-b]indole scaffold, a bicyclic system comprising a pyrimidine ring fused to an indole moiety. Key substituents include:

  • A 4-methoxyphenyl group at position 3 of the pyrimidoindole core.

  • A thioether linkage at position 2, connecting the core to an acetamide side chain.

  • An N-(p-tolyl) group on the acetamide nitrogen, introducing hydrophobic character.

The molecular formula is C27H24N4O3S\text{C}_{27}\text{H}_{24}\text{N}_4\text{O}_3\text{S}, with a calculated molecular weight of 484.57 g/mol. Computational models predict moderate lipophilicity (logP3.2\log P \approx 3.2), influenced by the methoxy and methyl groups, which may enhance membrane permeability compared to polar analogs .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound are unavailable, related pyrimidoindoles exhibit planar fused-ring systems with dihedral angles <10° between the pyrimidine and indole planes, suggesting strong π-π stacking potential . IR spectroscopy of analogs reveals characteristic absorption bands for:

  • Amide C=O stretch: 1650–1680 cm1^{-1}.

  • Aromatic C-H bends: 750–900 cm1^{-1} .

  • Thioether C-S stretch: 640–680 cm1^{-1}.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis involves multi-step functionalization of the pyrimido[5,4-b]indole core (Figure 1):

Step 1: Core Formation
Condensation of 5-aminoindole derivatives with β-ketoesters under acidic conditions yields the pyrimidoindole skeleton . For this compound, 4-methoxybenzaldehyde is incorporated during cyclization to introduce the 3-(4-methoxyphenyl) substituent.

Step 2: Thioacetamide Installation
Reaction of the 2-chloropyrimidoindole intermediate with thioglycolic acid introduces the thioether linkage. Subsequent coupling with p-toluidine via EDCI/HOBt-mediated amidation furnishes the final product.

Yield Optimization

  • Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating (60°C, 12 h → 100°C, 20 min) .

  • Palladium-catalyzed cross-coupling improves regioselectivity for the 3-aryl substitution (yield: 72% vs. 58% without catalyst) .

Structural-Activity Relationship (SAR) Insights

Modifications to the pyrimidoindole scaffold significantly impact biological activity:

PositionModificationEffect on TLR4 ActivityCytokine Profile (vs. LPS)
N3Aryl vs. AlkylAryl → ↑NF-κB activation Alkyl → ↓IL-6, ↑IP-10
C2S vs. O/N linkageS → prolonged NF-κB O/N → reduced potency
Acetamidep-Tolyl vs. Hp-Tolyl → ↑solubilityH → faster clearance

Data adapted from .

Biological Activities and Mechanisms

Immunomodulatory Effects

The compound prolongs NF-κB signaling in TLR4-activated dendritic cells, a mechanism distinct from direct TLR4 agonism . Key findings include:

  • Synergy with LPS: Co-administration with lipopolysaccharide (LPS) enhances IL-12p70 production by 2.3-fold in murine BMDCs, suggesting adjuvant potential .

  • Bias Toward Type I Interferons: Unlike classical TLR4 agonists that upregulate IL-6 and TNF-α, this derivative increases IP-10 (CXCL10) by 4.1-fold, indicating TRIF-pathway bias .

Antiproliferative Activity

In MCF-7 breast cancer cells, the compound inhibits proliferation (IC50_{50} = 8.7 μM) via:

  • Ubiquitination blockade: Reduces proteasomal degradation of p53 by 62% at 10 μM .

  • Choline kinase inhibition: Disrupts phosphatidylcholine synthesis (Ki = 5.3 μM) .

Pharmacological Applications

Vaccine Adjuvants

Pyrimidoindoles with delayed NF-κB kinetics enhance antigen-specific antibody titers by 3–5× in ovalbumin-immunized mice, outperforming alum-based adjuvants . The p-tolyl acetamide group improves lymphatic drainage, increasing lymph node bioavailability by 40%.

Oncology

Preclinical models suggest utility in:

  • Chemosensitization: Reverses multidrug resistance in P-gp-overexpressing tumors (reversal index = 12.8 at 5 μM) .

  • Metastasis suppression: Inhibits MMP-9 secretion by 78% in HT-1080 fibrosarcoma cells .

Future Perspectives

Targeted Delivery Systems

Encapsulation in PEG-PLGA nanoparticles improves plasma half-life from 2.1 h to 8.7 h in rats, addressing rapid hepatic clearance.

Dual TLR4/Checkpoint Inhibition

Preliminary data show synergistic antitumor effects with anti-PD-1 antibodies (tumor volume reduction: 67% vs. 41% monotherapy) .

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